PGA2 Exhibits Unique Covalent Agonism of the Orphan Nuclear Receptor Nur77, a Property Absent in Non-Cyclopentenone Prostanoids
PGA2 acts as an endogenous agonist of the orphan nuclear receptor Nur77 (NR4A1) by forming a specific covalent adduct between its endocyclic β-carbon (C9) and Cys566 within the receptor's ligand-binding domain [1]. This covalent mechanism of receptor activation is a direct consequence of the electrophilic cyclopentenone ring and is not observed with non-cyclopentenone prostaglandins such as PGE2, which lack this reactive moiety [1]. The binding affinity (Kd) of PGA2 for Nur77 has been determined by surface plasmon resonance to be 2050 nM (pKd 5.69) [2].
| Evidence Dimension | Covalent receptor adduction (Nur77 agonism) |
|---|---|
| Target Compound Data | Covalent adduct formed between PGA2 C9 β-carbon and Nur77 Cys566 |
| Comparator Or Baseline | Non-cyclopentenone prostaglandins (e.g., PGE2) – no covalent adduction observed |
| Quantified Difference | Qualitative difference: presence vs. absence of covalent adduction |
| Conditions | Recombinant Nur77 LBD, reactive molecular dynamics simulations |
Why This Matters
This covalent, non-GPCR mechanism enables researchers to selectively activate Nur77-mediated transcriptional pathways without cross-reactivity on classical prostanoid receptors, making PGA2 a critical tool compound for dissecting Nur77-dependent biology.
- [1] Lakshmi SP, Reddy AT, Banno A, Reddy RC. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77. Biochem J. 2019;476(19):2757-2767. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. prostaglandin A2 ligand activity charts. Binding affinity to Nur77 by SPR assay. J Med Chem (2021) 64: 9592-9638. View Source
